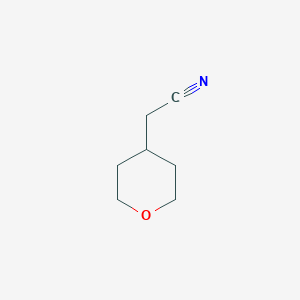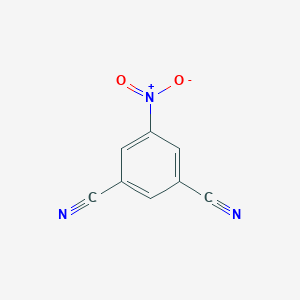
N-methyl-2-(4-nitrophenyl)acetamide
Descripción general
Descripción
“N-methyl-2-(4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 and is a pale-yellow to yellow-brown solid . Its IUPAC name is N-methyl-2-(4-nitrophenyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent, and then carrying out a methylation reaction with dimethyl sulfate .Molecular Structure Analysis
The InChI code for “N-methyl-2-(4-nitrophenyl)acetamide” is 1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) . This indicates the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group through a methylene bridge.Physical And Chemical Properties Analysis
“N-methyl-2-(4-nitrophenyl)acetamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 194.19 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Solvatochromism and Hydrogen Bonding
- Solvatochromism in Heteroaromatic Compounds : Research has shown that molecules like N-(4-Methyl-2-nitrophenyl)acetamide form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These complexes exhibit unique properties, such as nonlinear dependence of NH stretching frequency and a specific “dioxane” effect, which are significant in understanding solvatochromism in heteroaromatic compounds (Krivoruchka et al., 2004).
Conformational Analysis
- Crystal Structure Analysis : Studies on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, provide insights into the conformation of the N—H bond in these structures. These analyses are crucial in the understanding of molecular geometries and intermolecular hydrogen bonding, which have broader implications in materials science and pharmaceuticals (Gowda et al., 2007).
Synthesis and Pharmacological Evaluation
- Synthesis and Evaluation for Antimalarial Activity : Compounds synthesized from N-methyl-2-(4-nitrophenyl)acetamide and related structures have been evaluated for their antimalarial activities. These studies contribute to the development of new drugs for treating malaria (Werbel et al., 1986).
- Design and Evaluation as CRMP 1 Inhibitors : Certain derivatives have been synthesized and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing potential in treating small lung cancer (Panchal et al., 2020).
Optical and Spectroscopic Studies
- DFT Calculations and Optical Properties : The optical properties of orcinolic derivatives, such as 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have been studied using Density Functional Theory (DFT) calculations. These studies are critical for developing new materials with unique optical properties (Wannalerse et al., 2022).
Chemical Reactivity and Mechanisms
- Investigation of Reaction Mechanisms : Research into the basic hydrolysis and methanolysis of compounds like N-methyl-2-(4-nitrophenyl)acetamide can reveal insights into their chemical reactivity and mechanisms. This information is vital for developing synthetic methods and understanding environmental degradation of similar compounds (Broxton, 1984).
Synthesis and Structural Elucidation
- Synthesis and Anticancer Activity : The synthesis of derivatives from N-methyl-2-(4-nitrophenyl)acetamide and their evaluation for anticancer activity contribute to the development of new anticancer agents (Evren et al., 2019).
Safety And Hazards
The safety information for “N-methyl-2-(4-nitrophenyl)acetamide” indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-methyl-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINDJIPKUJXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392045 | |
| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-nitrophenyl)acetamide | |
CAS RN |
98245-61-5 | |
| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



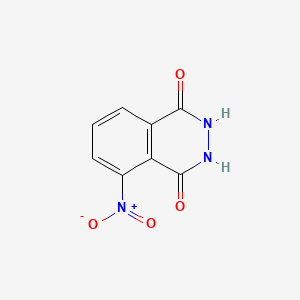


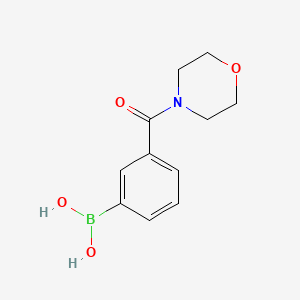
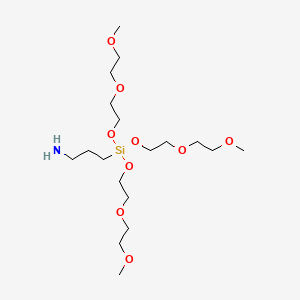
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)


